

Technical Guide: Spectroscopic Characterization of Brominated Benzoic Acid Derivatives

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Compound of Interest

Compound Name: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid
Cat. No.: B7936377

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Foreword by the Senior Application Scientist:

In the field of medicinal chemistry and materials science, the unambiguous structural confirmation of novel compounds is the bedrock of reliable research. While vast spectral libraries exist, researchers frequently encounter derivatives for which complete public data is unavailable. This guide addresses such a scenario.

The target of this analysis is **2-Bromo-5-(cyclohexylmethoxy)benzoic acid**, a molecule with potential applications as a synthetic building block. A comprehensive search of public-domain databases did not yield a complete, published set of spectroscopic data for this specific molecule.

However, this presents a valuable opportunity. As scientists, we often rely on foundational knowledge and data from closely related analogues to predict and interpret the spectra of new compounds. This guide will therefore take a two-pronged approach:

- Detailed Analysis of a Reference Compound: We will provide a thorough, experimentally-grounded analysis of the well-characterized analogue, 2-Bromo-5-methoxybenzoic acid.^{[1][2][3]} This will serve as our validated baseline.

- Expert Predictive Analysis: Leveraging the baseline data, we will extrapolate and predict the key spectroscopic features of the target molecule, **2-Bromo-5-(cyclohexylmethoxy)benzoic acid**. This exercise in deductive reasoning is a critical skill for any research scientist.

This document is structured to be a practical workflow, demonstrating how to integrate data from multiple analytical techniques to build a cohesive and definitive structural assignment.

Part 1: Molecular Structure and Analytical Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The substitution pattern on the aromatic ring and the nature of the appended functional groups are the primary determinants of the resulting spectra.

Target Molecule: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

The target molecule consists of a benzoic acid core, substituted with a bromine atom at the C2 position (ortho to the carboxylic acid) and a cyclohexylmethoxy group at the C5 position (meta to the carboxylic acid).

Figure 1: Chemical Structure of **2-Bromo-5-(cyclohexylmethoxy)benzoic acid**.

Reference Molecule: 2-Bromo-5-methoxybenzoic acid

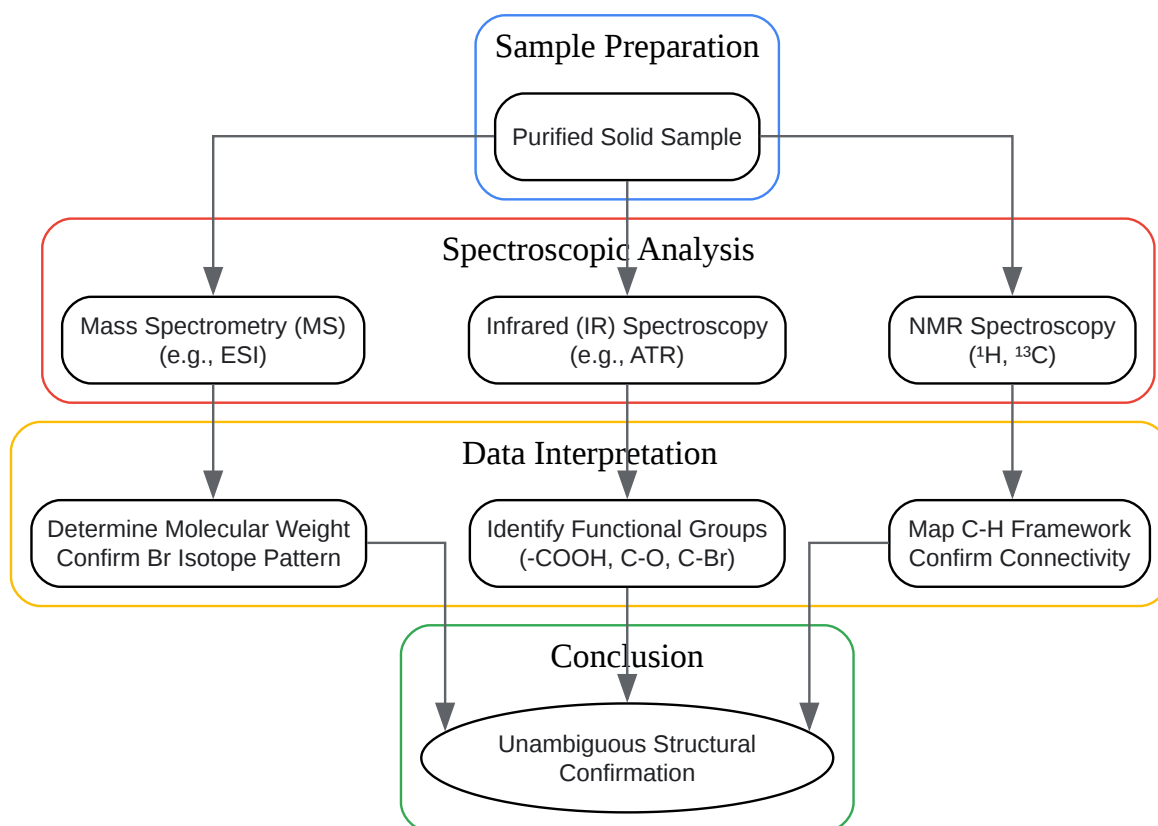
Our reference compound is structurally simpler, replacing the bulky cyclohexylmethoxy group with a methoxy group. This simplification allows for a cleaner interpretation of the core aromatic system's signals.

Figure 2: Chemical Structure of 2-Bromo-5-methoxybenzoic acid.

Part 2: Integrated Spectroscopic Analysis Workflow

A robust structural elucidation is never reliant on a single technique. It is the synergistic combination of multiple, orthogonal analytical methods that provides the highest degree of confidence.

Experimental Protocol Causality: The workflow begins with Mass Spectrometry (MS) to confirm the molecular weight and elemental composition (specifically the presence of bromine). This is followed by Infrared (IR) Spectroscopy to rapidly identify key functional groups like carboxylic acids and ethers. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^{13}C) is employed to map the precise carbon-hydrogen framework of the molecule, confirming isomerism and connectivity.



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Figure 3: Integrated workflow for spectroscopic structural elucidation.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: MS is the first-line technique to confirm that the correct molecule has been synthesized. For halogenated compounds, it serves a dual purpose: confirming the molecular mass and verifying the presence and number of halogen atoms through their distinct

isotopic patterns. An Electrospray Ionization (ESI) source is often chosen for polar molecules like carboxylic acids, typically observing the deprotonated molecule $[M-H]^-$ in negative ion mode.

Data for 2-Bromo-5-methoxybenzoic acid

Parameter	Value	Source
Molecular Formula	$C_8H_7BrO_3$	[2]
Molecular Weight	231.04 g/mol	[2]
Expected Ion Peaks (ESI-)	m/z	Note
$[M-H]^-$	229	Corresponds to the ^{79}Br isotope
$[M-H+2]^-$	231	Corresponds to the ^{81}Br isotope

The observation of two peaks of nearly equal intensity, separated by 2 m/z units, is the definitive signature of a monobrominated compound, arising from the natural ~1:1 abundance of the ^{79}Br and ^{81}Br isotopes.[4]

Predicted Data for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Parameter	Value
Molecular Formula	$C_{14}H_{17}BrO_3$
Molecular Weight	313.19 g/mol
Predicted Ion Peaks (ESI-)	m/z
$[M-H]^-$	312
$[M-H+2]^-$	314

Trustworthiness: The presence of this characteristic 1:1 doublet at the predicted m/z values would provide high confidence in the elemental formula of the target compound.

Part 4: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying functional groups. The energy of bond vibrations provides a "fingerprint" of the molecule. For a carboxylic acid, the two most crucial signals are the extremely broad O-H stretch, a result of hydrogen bonding, and the sharp, strong C=O (carbonyl) stretch.

Data for Benzoic Acid Derivatives

The core functional groups of both the reference and target molecules are similar. The interpretation is based on established vibrational frequency ranges.[5]

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Appearance
Carboxylic Acid	O-H stretch	3300 - 2500	Very broad, strong
Aromatic C-H	C-H stretch	3100 - 3000	Sharp, medium
Carbonyl (C=O)	C=O stretch	1710 - 1680	Sharp, very strong
Aromatic C=C	C=C stretch	1600, 1475	Sharp, variable
Ether C-O	C-O stretch	1250 - 1200 (Aryl)	Strong

Self-Validating System: The simultaneous observation of the broad O-H and the strong C=O absorptions is a cross-validating indicator of the carboxylic acid functional group.[5]

Predicted Distinctions for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

The primary difference in the IR spectrum of the target molecule will be the addition of signals from the cyclohexyl group.

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Appearance
Aliphatic C-H	C-H stretch	2950 - 2850	Sharp, strong
Aliphatic C-H	CH ₂ bend (scissoring)	~1465	Medium

These aliphatic C-H stretching bands will appear just to the right (lower wavenumber) of the aromatic C-H stretches and will likely overlap with the broad carboxylic acid O-H band, but should be visible as distinct, sharp shoulders.

Part 5: ¹H NMR Spectroscopy

Expertise & Experience: Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment, number, and connectivity of hydrogen atoms. The choice of solvent is critical; deuterated chloroform (CDCl₃) is common, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids to ensure the acidic proton is observed.

Data for 2-Bromo-5-methoxybenzoic acid

- Solvent: CDCl₃
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale & Causality
~11.0	Singlet, broad	1H	-COOH	The acidic proton is highly deshielded and often broad due to chemical exchange.
7.58	Doublet (d)	1H	H6	Ortho to the electron-withdrawing Br atom, deshielded. Coupled only to H4.
7.50	Doublet (d)	1H	H4	Ortho to the electron-donating -OCH ₃ group and meta to Br. Coupled only to H6.
6.95	Doublet of Doublets (dd)	1H	H3	Ortho to the -OCH ₃ group and coupled to both H4 and H6 (though meta coupling is small).
3.84	Singlet (s)	3H	-OCH ₃	Aliphatic protons on a carbon adjacent to an oxygen. No adjacent protons to couple with.

Data adapted from reported synthesis.[\[4\]](#)

Predicted Data for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

The aromatic region is expected to be very similar to the reference compound. The major changes will be in the aliphatic region.

Predicted Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale & Causality
~11.0	Singlet, broad	1H	-COOH	Unchanged from the reference.
~7.6	Doublet (d)	1H	H6	Environment is nearly identical to the reference.
~7.5	Doublet (d)	1H	H4	Environment is nearly identical to the reference.
~7.0	Doublet of Doublets (dd)	1H	H3	Environment is nearly identical to the reference.
~3.9	Doublet (d)	2H	-OCH ₂ -	Protons on a carbon adjacent to an oxygen and the cyclohexyl CH group. Will be coupled to the CH proton.
1.0 - 2.0	Multiplet, complex	11H	Cyclohexyl	The 11 protons of the cyclohexyl ring will be in different chemical environments, leading to a complex, overlapping multiplet.

Part 6: ¹³C NMR Spectroscopy

Expertise & Experience: Carbon-13 NMR complements ^1H NMR by providing a map of the carbon skeleton. In a standard broadband-decoupled spectrum, each unique carbon atom appears as a single line, and its chemical shift is indicative of its electronic environment.

Data for Benzoic Acid Derivatives

While specific data for the reference compound is not available, we can make highly accurate assignments based on known substituent effects in benzoic acid derivatives.[6][7]

Predicted Shift (δ) ppm	Assignment	Rationale & Causality
~170	C=O	The carbonyl carbon of a carboxylic acid is highly deshielded.
~158	C5	Aromatic carbon attached to the electron-donating ether oxygen.
~135	C3	Aromatic C-H.
~132	C1	Aromatic carbon attached to the carboxylic acid group (quaternary).
~125	C6	Aromatic C-H.
~118	C4	Aromatic C-H.
~115	C2	Aromatic carbon attached to the electronegative bromine atom (quaternary).
~56	-OCH ₃	Aliphatic carbon of the methoxy group.

Predicted Data for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

The aromatic carbon shifts will be largely unchanged. The aliphatic region will be more complex.

Predicted Shift (δ) ppm	Assignment	Rationale & Causality
~170	C=O	Unchanged from the reference.
~158 - 115	Aromatic Carbons	Shifts will be very similar to the reference compound.
~75	-OCH ₂ -	The methylene bridge carbon, shifted downfield by the adjacent oxygen.
~38	Cyclohexyl CH	The methine carbon of the cyclohexyl ring attached to the CH ₂ group.
~25 - 32	Cyclohexyl CH ₂	The remaining five methylene carbons of the cyclohexyl ring will appear in this typical aliphatic range.

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